molecular formula C18H19N3O6S B10890469 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

Cat. No.: B10890469
M. Wt: 405.4 g/mol
InChI Key: CZOCOEBOCSNKST-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a complex organic compound that features a benzodioxole group, a nitrophenyl sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves multiple steps:

    Formation of the Benzodioxole Group: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Attachment of the Benzodioxole Group to Piperazine: The benzodioxole group can be attached to piperazine through a nucleophilic substitution reaction, often using a suitable leaving group such as a halide.

    Introduction of the Nitrophenyl Sulfonyl Group: The final step involves the sulfonylation of the piperazine derivative with a nitrophenyl sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The benzodioxole group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones derived from the benzodioxole group.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The benzodioxole group can interact with aromatic residues in proteins, while the nitrophenyl sulfonyl group can form strong interactions with polar or charged residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-ylmethyl)piperazine: Lacks the nitrophenyl sulfonyl group, making it less polar and potentially less active in certain biological assays.

    4-[(2-Nitrophenyl)sulfonyl]piperazine: Lacks the benzodioxole group, which may reduce its ability to interact with aromatic residues in proteins.

Uniqueness

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both the benzodioxole and nitrophenyl sulfonyl groups. This combination allows for a diverse range of interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H19N3O6S

Molecular Weight

405.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C18H19N3O6S/c22-21(23)15-3-1-2-4-18(15)28(24,25)20-9-7-19(8-10-20)12-14-5-6-16-17(11-14)27-13-26-16/h1-6,11H,7-10,12-13H2

InChI Key

CZOCOEBOCSNKST-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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